N-(3-chloro-4-methylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine

Chemical probe discovery Kinase inhibitor screening Novel chemotype exploration

N-(3-chloro-4-methylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine (CAS 946218-39-9) is a fully synthetic, small-molecule pteridine derivative (C₁₇H₁₇ClN₆, MW 340.82). It features a bicyclic pteridine core with a pyrrolidin-1-yl substituent at the 2-position and a 3-chloro-4-methylaniline moiety at the 4-position.

Molecular Formula C17H17ClN6
Molecular Weight 340.82
CAS No. 946218-39-9
Cat. No. B3008663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-methylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine
CAS946218-39-9
Molecular FormulaC17H17ClN6
Molecular Weight340.82
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCCC4)Cl
InChIInChI=1S/C17H17ClN6/c1-11-4-5-12(10-13(11)18)21-16-14-15(20-7-6-19-14)22-17(23-16)24-8-2-3-9-24/h4-7,10H,2-3,8-9H2,1H3,(H,20,21,22,23)
InChIKeyRDOCHVVIUREPJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chloro-4-methylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine (CAS 946218-39-9): Chemical Identity and Procurement Baseline


N-(3-chloro-4-methylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine (CAS 946218-39-9) is a fully synthetic, small-molecule pteridine derivative (C₁₇H₁₇ClN₆, MW 340.82) . It features a bicyclic pteridine core with a pyrrolidin-1-yl substituent at the 2-position and a 3-chloro-4-methylaniline moiety at the 4-position. As of May 2026, a comprehensive search of PubMed, ChEMBL, BindingDB, PubChem, Google Scholar, and the SureChEMBL patent database yielded no peer-reviewed publications, curated bioactivity data, or structure-specific patent exemplifications for this exact compound [1]. The compound is commercially available from multiple research-chemical suppliers at typical purities of ≥95% . Its substituted pteridine scaffold is structurally related to pharmacologically relevant chemotypes explored for kinase inhibition (e.g., RSK2, EGFR, PKD) and antiparasitic folate-pathway enzyme inhibition (e.g., PTR1, DHFR) [2][3][4].

Why N-(3-Chloro-4-methylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine Cannot Be Replaced by Other Pteridine Analogs Without Risk of Divergent Results


Within the 2,4-disubstituted pteridine chemotype, subtle variations in the N4-aryl substituent pattern and the C2 heterocyclic amine can profoundly alter target binding, selectivity, and cellular potency [1][2]. Published structure-activity relationship (SAR) data for structurally related pteridine-4-amines demonstrate that the identity and substitution of the N4-aniline ring is a critical determinant of antiproliferative activity: compounds bearing a 2-chloro-5-nitroaniline fragment at position 4 display markedly higher potency than other aniline-substituted analogs against A549 lung carcinoma cells, with IC₅₀ values differing by orders of magnitude across close structural neighbors [1]. In the pteridinone subseries targeting RSK2 kinase, minor modifications to the pteridine core substituents produce divergent docking scores and pharmacophore compatibility, underscoring that results obtained with one pteridine cannot be extrapolated to another without experimental validation [2]. The 3-chloro-4-methylaniline substituent in CAS 946218-39-9 represents a unique electronic and steric profile within the accessible pteridine-4-amine chemical space. Absent direct head-to-head experimental data, this distinct substitution pattern — in conjunction with the pyrrolidin-1-yl group at C2 — constitutes a non-interchangeable chemotype relative to other commercially available pteridine analogs .

Evidence-Based Assessment of N-(3-Chloro-4-methylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine Relative to Closest Analogs


Absence of Public Bioactivity Data Creates a Starting-Point Differentiation for Exploratory Research Programs

CAS 946218-39-9 has no publicly reported IC₅₀, Kd, Ki, EC₅₀, or percent-inhibition values against any biological target in any peer-reviewed publication, curated database (ChEMBL, BindingDB, PubChem BioAssay), or patent as of May 2026 [1][2]. In contrast, several structurally related pteridine-4-amines do have curated bioactivity data: for example, 2-(5-chloro-2-fluorophenyl)-N-(pyridin-4-yl)pteridin-4-amine (CHEMBL238125) is reported in BindingDB with IC₅₀ values of 94 nM (PKD2), 105 nM (PKD3), and 106 nM (PKD1) [3]. This informational asymmetry means that for any research group seeking a structurally distinct, data-free pteridine-4-amine for chemical probe development or patent landscape differentiation, CAS 946218-39-9 offers an unexplored starting point while the PKD-active comparator CHEMBL238125 carries pre-existing disclosure risk.

Chemical probe discovery Kinase inhibitor screening Novel chemotype exploration

Structural Differentiation by N4-(3-Chloro-4-methylphenyl) Substitution Relative to Other Commercially Available 2-(Pyrrolidin-1-yl)pteridin-4-amines

Among the commercially available 2-(pyrrolidin-1-yl)pteridin-4-amines, CAS 946218-39-9 is unique in bearing the 3-chloro-4-methylphenyl substituent at the N4 position [1]. The closest commercial analogs bear distinct N4-aryl groups: N-(4-fluorophenyl)- (CAS 946347-88-2), N-(2,5-dimethylphenyl)- (CAS 946290-32-0), N-(2,4-dimethylphenyl)- (CAS 946290-12-6), and N-(3,4-dimethylphenyl)- (CAS not specified) variants. In published SAR studies on 4-(N-aryl)amino-pteridine derivatives, the presence and position of halogen substituents on the N4-aniline ring dramatically influence antiproliferative activity: the 2-chloro-5-nitroaniline-substituted compound 7b achieved an IC₅₀ of 11.55 μM against A549 cells, approaching the potency of gefitinib (IC₅₀ = 5.95 μM), while other aniline-substituted analogs showed substantially weaker activity, demonstrating that even within a single halogen series, potency varies by >5-fold depending on substitution pattern [2].

Medicinal chemistry SAR Halogenated aniline substituents Pteridine scaffold diversification

Imputed Kinase Polypharmacology Potential Based on Pteridine Scaffold Precedent vs. Structurally Related PKD-Active Pteridine

The 2,4-disubstituted pteridine scaffold class to which CAS 946218-39-9 belongs has demonstrated reproducible activity against multiple kinase families, including the protein kinase D (PKD) family and RSK2. A structurally related pteridine-4-amine, CHEMBL238125 (2-(5-chloro-2-fluorophenyl)-N-(pyridin-4-yl)pteridin-4-amine), exhibits sub-micromolar inhibition of all three PKD isoforms: PKD1 IC₅₀ = 106 nM, PKD2 IC₅₀ = 94 nM, PKD3 IC₅₀ = 105 nM [1]. Additionally, substituted pteridinones have been developed as RSK2 inhibitors with pharmacophore models defining the key structural features for kinase engagement [2]. The pyrrolidin-1-yl substituent at C2 in CAS 946218-39-9 differs from the 5-chloro-2-fluorophenyl substituent in CHEMBL238125, which may confer a distinct kinase selectivity profile (at the level of class inference only). For context, pteridine derivatives evaluated against TbPTR1, LmPTR1, TbDHFR, LmDHFR, and off-target hDHFR show that selectivity indices vary substantially across structurally similar analogs [3].

PKD kinase inhibition Pteridine kinase chemotype Polypharmacology screening

Patent Landscape: CAS 946218-39-9 Falls Within Broad Genus Claims of KSP Inhibitor Patent US20040116438 but Lacks Specific Exemplification

Patent US20040116438 ('Compounds, compositions, and methods') discloses pteridin-4-one and related heterocyclic-fused pyrimidinone derivatives as KSP (kinesin spindle protein, also known as Eg5) modulators for treating cellular proliferative diseases [1]. The generic Markush structures claimed in this patent encompass pteridine-based compounds that could structurally encompass CAS 946218-39-9 at the genus level. However, thorough examination of the patent specification confirms that CAS 946218-39-9 is not individually synthesized, characterized, or biologically exemplified in this document [1]. This stands in contrast to compounds such as CHEMBL238125, which has specific PKD inhibition data curated in public databases [2]. For procurement decisions, this genus-level coverage without specific exemplification reduces — but does not eliminate — patent encumbrance risk for early-stage research use, as the compound falls within a broader claimed chemical space but has not been individually reduced to practice in the patent literature.

KSP kinesin inhibitors Patent freedom-to-operate Pteridine patent landscape

Pteridine Core Class-Level Evidence for Antiparasitic and Anticancer Activities Does Not Differentiate CAS 946218-39-9 from Close Analogs

The pteridine scaffold is a well-established pharmacophore for inhibition of folate-pathway enzymes including dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1) across trypanosomatid parasites (T. brucei, L. major) [1]. Published pteridine derivatives display IC₅₀ values spanning from low nanomolar to >100 μM against TbPTR1, LmPTR1, TbDHFR, and LmDHFR, with selectivity indices versus human DHFR (hDHFR) ranging widely across structural variants [2]. Similarly, pteridine derivatives have been shown to inhibit cancer cell proliferation, with the most potent 4-(N-aryl)amino-6-alkoxyl pteridine analogs reaching IC₅₀ values of 11.55 μM against A549 cells — approximately 2-fold weaker than gefitinib control (IC₅₀ = 5.95 μM) [3]. However, these class-level activities are shared broadly across the pteridine chemotype and do not specifically differentiate CAS 946218-39-9 from its commercially available 2-(pyrrolidin-1-yl)pteridin-4-amine analogs.

Pteridine antiparasitic DHFR inhibition PTR1 inhibition

Lack of Any In Vivo Pharmacokinetic, Toxicity, or Selectivity Data Across All Commercially Available 2-(Pyrrolidin-1-yl)pteridin-4-amines

As of May 2026, none of the commercially available 2-(pyrrolidin-1-yl)pteridin-4-amines — including CAS 946218-39-9, CAS 946347-88-2 (N-(4-fluorophenyl)-), CAS 946290-32-0 (N-(2,5-dimethylphenyl)-), CAS 946290-12-6 (N-(2,4-dimethylphenyl)-), and the N-(3,4-dimethylphenyl)- analog — have any publicly reported in vivo pharmacokinetic data, toxicity profiling, metabolic stability measurements, or broad-panel selectivity screening results in peer-reviewed literature or curated databases [1]. This universal data gap means that no procurement decision within this subseries can currently be informed by ADME-Tox, in vivo efficacy, or safety differentiation. For programs that require these data, the entire subseries is equally uncharacterized, and the procurement decision defaults to structural uniqueness, synthetic tractability, supplier reliability, and cost considerations.

ADME-Tox data gap In vivo PK profiling Selectivity screening

Best Research and Industrial Application Scenarios for N-(3-Chloro-4-methylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine (CAS 946218-39-9)


Chemical Probe Discovery: Leveraging the Unexplored 3-Chloro-4-methylphenyl Motif for Novel Target Deconvolution

CAS 946218-39-9 is optimally deployed as a starting scaffold in chemical biology probe discovery campaigns where structural novelty is a key selection criterion. With zero publicly curated bioactivity records [1], this compound represents an unencumbered chemotype for broad-panel kinase profiling or phenotypic screening. The 3-chloro-4-methyl substitution on the N4-aniline ring occupies chemical space distinct from the 2-chloro-5-nitro motif that drives potency in published pteridine SAR, where potency differences exceeding 5-fold have been documented across aniline substitution patterns [2]. Researchers seeking patentable chemical matter or first-in-class tool compounds for novel target engagement should prioritize this compound over pre-characterized analogs with existing disclosure.

Freedom-to-Operate-Conscious Medicinal Chemistry Programs Requiring Pteridine Scaffolds Without Individual Patent Exemplification

For medicinal chemistry teams in industry or translational academic settings where intellectual property considerations directly influence compound selection, CAS 946218-39-9 offers a differentiated patent posture. While the compound falls within the broad genus claims of KSP inhibitor patent US20040116438, it has not been individually synthesized, characterized, or biologically exemplified in any patent document [3]. This contrasts with pteridine analogs such as CHEMBL238125, which have been specifically assayed and disclosed in curated public databases. Programs that require composition-of-matter patentability or seek to avoid individually exemplified competitor compounds should evaluate CAS 946218-39-9 as a lead-like starting point with reduced prior-art encumbrance.

Scaffold-Hopping and Library Diversification: Adding Orthogonal Chemical Diversity to Pteridine-Focused Screening Collections

CAS 946218-39-9 is a structurally distinct member of the 2-(pyrrolidin-1-yl)pteridin-4-amine subseries, defined by its unique 3-chloro-4-methylphenyl N4-substituent. The commercially available analog set includes N4-(4-fluorophenyl)-, N4-(2,5-dimethylphenyl)-, N4-(2,4-dimethylphenyl)-, and N4-(3,4-dimethylphenyl)- variants, none of which carry the combined chloro and methyl substitution pattern found in CAS 946218-39-9 . Published pharmacophore models for RSK2 inhibitors demonstrate that substituent identity at positions equivalent to the N4-aryl group directly governs kinase binding compatibility [4], supporting the rationale that adding CAS 946218-39-9 to a screening library samples a distinct region of chemical space within the pteridine pharmacophore landscape.

Method Development and Analytical Reference Standard Procurement for Pteridine-Derivative Quality Control

At a stated purity of ≥95% , CAS 946218-39-9 can serve as an analytical reference standard for HPLC method development, LC-MS quantification, and stability-indicating assay validation in laboratories working with pteridine-containing compound libraries. Its well-defined molecular formula (C₁₇H₁₇ClN₆, MW 340.82) and the presence of a chlorine atom (enabling distinctive isotopic signature in mass spectrometry) make it suitable as a system suitability standard. For procurement managers building in-house reference standard collections for pteridine chemotype quality control, this compound provides a structurally representative and analytically tractable option.

Quote Request

Request a Quote for N-(3-chloro-4-methylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.